molecular formula C16H18N2O2 B184746 N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide CAS No. 431981-28-1

N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No. B184746
CAS RN: 431981-28-1
M. Wt: 270.33 g/mol
InChI Key: FEEHNBPNHNGVQC-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide” is a chemical compound with the molecular formula C16H18N2O2 . Its molecular weight is 270.33 . The InChI code for this compound is 1S/C16H18N2O2/c19-11-12-9-18 (15-8-4-3-7-14 (12)15)10-16 (20)17-13-5-1-2-6-13/h3-4,7-9,11,13H,1-2,5-6,10H2, (H,17,20) .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentyl group attached to an acetamide group, which is further connected to a 3-formyl-1H-indol-1-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 540.2±33.0 °C at 760 mmHg, and a flash point of 280.5±25.4 °C . It has a molar refractivity of 77.3±0.5 cm3, and its polar surface area is 51 Å2 .

Scientific Research Applications

Synthetic Pathways and Characterization

N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide, as a specific compound, was not directly found in the presented research. However, related studies on indole and acetamide derivatives provide insights into synthetic methods, characterization, and potential applications that could be relevant.

  • Synthesis and Evaluation of Indole Acetamide Derivatives : Research on indole acetamide derivatives has shown their potential in various biological activities. For example, compounds synthesized from indole and acetamide structures have been evaluated for anti-inflammatory activities through molecular docking analysis, which targets cyclooxygenase domains. These studies also involve geometric optimization and interaction energy studies to understand the stability and reactivity of the compounds (Al-Ostoot et al., 2020).

  • Antiplasmodial Properties : Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have been synthesized and evaluated for their in vitro antiplasmodial properties against Plasmodium falciparum. This research highlights the potential use of indole acetamide derivatives in the development of antimalarial drugs (Mphahlele et al., 2017).

  • Antioxidant Properties : The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and their evaluation for antioxidant activity have been explored. These studies aim to develop new antioxidant agents by examining the effects of various substitutions on the phenyl ring, indicating the importance of structural modifications for enhanced biological activities (Gopi & Dhanaraju, 2020).

  • Synthetic Approaches to Indolo[6,7-a]pyrrolo[3,4-c]carbazoles : Indolo[6,7-a]pyrrolo[3,4-c]carbazoles, a new class of cyclin D1/CDK4 inhibitors, have been synthesized from aryl indolylmaleimides. This research underscores the importance of specific synthetic routes to create compounds with potential as anticancer agents, demonstrating the versatility of indole-based structures in medicinal chemistry (Faul et al., 2004).

Safety and Hazards

The safety information available indicates that “N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide” is an irritant .

properties

IUPAC Name

N-cyclopentyl-2-(3-formylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-11-12-9-18(15-8-4-3-7-14(12)15)10-16(20)17-13-5-1-2-6-13/h3-4,7-9,11,13H,1-2,5-6,10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEHNBPNHNGVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354829
Record name N-Cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

431981-28-1
Record name N-Cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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